2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
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Overview
Description
2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine is a synthetic chemical compound . It is widely used as an intermediate in various industries .
Synthesis Analysis
The synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine involves the reaction of 2, 4-dichloro-6-methylpyrimidine with appropriate amine in the presence of N-ethyl-N,N-diisopropylamine . The reaction is carried out in ethanol at 20℃ for 2 hours . The solvent is then removed to obtain crude products, which are purified by flash column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine can be analyzed using various methods . The asymmetric unit of the title crystal structure is shown in the figure . Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine are complex and involve various steps . For instance, a series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Scientific Research Applications
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of various chemicals, potentially including pharmaceuticals and agrochemicals .
Catalyst
It may be used as a catalyst in certain chemical reactions, helping to increase the rate of reaction without being consumed in the process .
Reagent
In laboratory settings, it could be employed as a reagent for chemical analysis or in the development of new synthetic pathways .
Pharmaceutical Research
Given its structural properties, this compound might be explored for its potential medicinal properties and could be a precursor in drug development processes .
Material Science
It could be used in material science research, particularly in the study of new materials with specific desired properties .
Computational Chemistry
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD might utilize this compound in simulation visualizations to understand its interactions at the molecular level .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-4-7(11-6-2-3-6)12-8(9)10-5/h4,6H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTADUQYEZQCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693571 |
Source
|
Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1250038-98-2 |
Source
|
Record name | 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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